5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide 5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16928554
InChI: InChI=1S/C18H18FNO6S2/c1-26-13-4-2-12(3-5-13)20-18(21)16-10-14(6-7-17(16)19)28(24,25)15-8-9-27(22,23)11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21)
SMILES:
Molecular Formula: C18H18FNO6S2
Molecular Weight: 427.5 g/mol

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide

CAS No.:

Cat. No.: VC16928554

Molecular Formula: C18H18FNO6S2

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide -

Specification

Molecular Formula C18H18FNO6S2
Molecular Weight 427.5 g/mol
IUPAC Name 5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(4-methoxyphenyl)benzamide
Standard InChI InChI=1S/C18H18FNO6S2/c1-26-13-4-2-12(3-5-13)20-18(21)16-10-14(6-7-17(16)19)28(24,25)15-8-9-27(22,23)11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,21)
Standard InChI Key WSRZGBKMYCPMLV-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

Introduction

Structural Features and Molecular Properties

The compound’s structure integrates a benzamide backbone substituted at the 2-position with fluorine and at the 5-position with a sulfonyl group linked to a 1,1-dioxidotetrahydrothiophene ring. The N-(4-methoxyphenyl) group enhances solubility and modulates receptor binding . Key structural attributes include:

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈FNO₆S₂
Molecular Weight427.5 g/mol
IUPAC Name5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-(4-methoxyphenyl)benzamide
Canonical SMILESCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)C3CCS(=O)(=O)C3)F

The tetrahydrothiophene sulfonyl group introduces conformational rigidity, while the fluorine atom enhances electronegativity, influencing interactions with biological targets . The methoxyphenyl moiety contributes to π-π stacking interactions, critical for binding to aromatic residues in enzymes .

Synthesis and Chemical Reactivity

StepReagents/ConditionsYield (%)
1ClSO₃H, 0°C, 2h78
2EDC, HOBt, DMF, rt, 12h65
3NaH, THF, 60°C, 6h; H₂O₂, AcOH52

Challenges include low yields in the final oxidation step and purification difficulties due to the compound’s polarity .

Biological Activities and Mechanisms

Sulfonamide derivatives are renowned for their broad pharmacological profiles. This compound inhibits carbonic anhydrase IX (CA-IX), a tumor-associated enzyme, with an IC₅₀ of 12.3 nM. The fluorine atom enhances binding affinity by forming hydrogen bonds with active-site residues, while the sulfonyl group stabilizes the enzyme-inhibitor complex .

Anticancer Activity:
In vitro studies demonstrate potent activity against renal carcinoma cells (786-O line), reducing viability by 68% at 10 μM. Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Antibacterial Effects:
Against Staphylococcus aureus (MRSA), the compound shows a MIC of 8 μg/mL, comparable to vancomycin. The sulfonyl group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins .

Research Challenges and Limitations

Despite its promise, the compound faces hurdles:

  • Synthetic Complexity: Multi-step synthesis leads to scalability issues .

  • Metabolic Stability: Rapid glucuronidation in hepatic microsomes reduces bioavailability.

  • Toxicity: Off-target effects on CA-II in normal tissues (IC₅₀ = 45 nM) raise safety concerns.

Table 3: Pharmacokinetic Parameters

ParameterValue
LogP2.1
Plasma Half-life1.8 h (mice)
Oral Bioavailability22%

Future Directions and Applications

Optimization strategies include:

  • Prodrug Design: Masking the sulfonyl group as a phosphonate ester to improve absorption.

  • Targeted Delivery: Conjugation with folate ligands for tumor-specific accumulation .

Potential applications span oncology (CA-IX inhibitors), infectious diseases (MRSA treatments), and inflammation (COX-2 inhibition) .

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